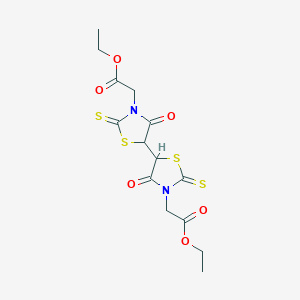
Cyclopentane, octafluorobis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, octafluorobis(trifluoromethyl)- is a fluorinated cycloalkane compound It is characterized by the presence of eight fluorine atoms and two trifluoromethyl groups attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, octafluorobis(trifluoromethyl)- typically involves the fluorination of cyclopentane derivatives. One common method is the direct fluorination of cyclopentane using elemental fluorine or other fluorinating agents under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
Industrial production of cyclopentane, octafluorobis(trifluoromethyl)- often involves large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of specialized equipment and safety protocols is essential to manage the reactivity of fluorine and prevent hazardous situations.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, octafluorobis(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated cyclopentane derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in partially fluorinated cyclopentane compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclopentanones, while reduction can produce partially fluorinated cyclopentanes.
Scientific Research Applications
Cyclopentane, octafluorobis(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopentane, octafluorobis(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler cycloalkane without fluorine atoms.
Cyclohexane, octafluorobis(trifluoromethyl)-: A similar compound with a six-membered ring.
Perfluorocyclopentane: A fully fluorinated cyclopentane without trifluoromethyl groups.
Uniqueness
Cyclopentane, octafluorobis(trifluoromethyl)- is unique due to the presence of both fluorine atoms and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
99510-46-0 |
|---|---|
Molecular Formula |
C7F14 |
Molecular Weight |
350.05 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5,5-bis(trifluoromethyl)cyclopentane |
InChI |
InChI=1S/C7F14/c8-2(9)1(6(16,17)18,7(19,20)21)3(10,11)5(14,15)4(2,12)13 |
InChI Key |
CIWUYWQUYMZILR-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
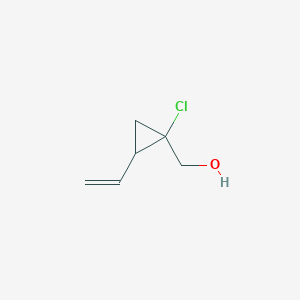
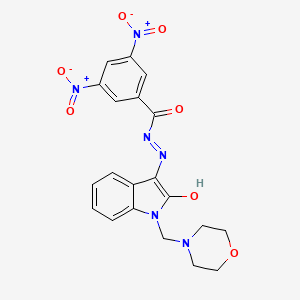
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
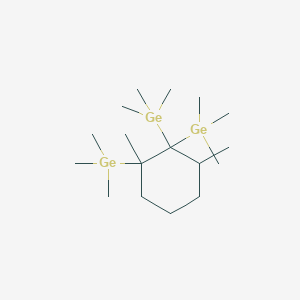

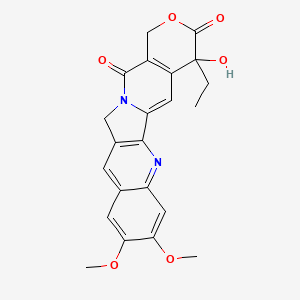
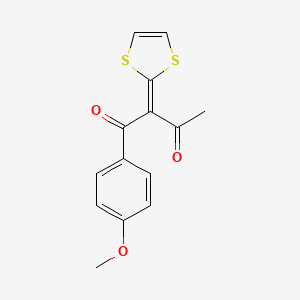
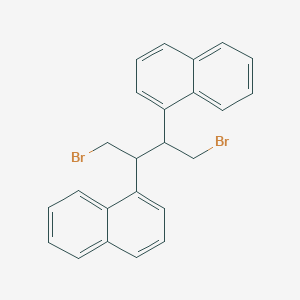
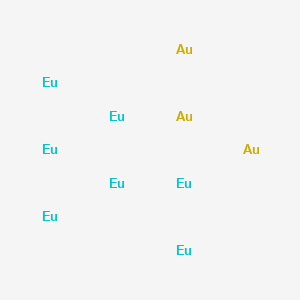


![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
